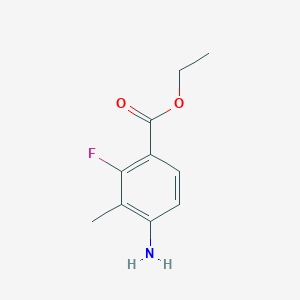

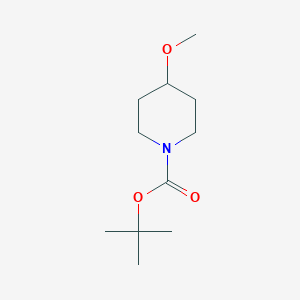

Tert-butyl 4-methoxypiperidine-1-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl 4-methoxypiperidine-1-carboxylate involves several key steps, including acetonization, Boc protection, and N-methoxy-N-methyl amidation. A notable synthesis route starts from L-cystine, achieving an overall yield of 54% through three steps (Qin et al., 2014). Another approach involves starting from 4-methylpyridinium, with a series of reactions leading to the target compound with a total yield of 80.2%, highlighting an efficient synthesis method suitable for industrial scale-up (Chen Xin-zhi, 2011).

Molecular Structure Analysis

The molecular structure of tert-butyl 4-methoxypiperidine-1-carboxylate derivatives has been analyzed through X-ray crystallography, demonstrating the presence of intramolecular hydrogen bonding which stabilizes the molecular and crystal structure. For example, the compound (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is characterized by two O—H⋯N and O—H⋯O intramolecular hydrogen bonds, which play a crucial role in its stability (Çolak et al., 2021).

Chemical Reactions and Properties

Tert-butyl 4-methoxypiperidine-1-carboxylate undergoes various chemical reactions due to its functional groups. It is involved in reactions such as acylation, sulfonation, and substitution, which are fundamental in the synthesis of complex molecules like Vandetanib (Wang et al., 2015). These reactions highlight the compound's chemical versatility and its role as a key intermediate in organic synthesis.

Applications De Recherche Scientifique

Synthesis of Biotin Intermediates : Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, is synthesized from L-cystine, showcasing its role in the biosynthesis of essential compounds like fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Preparation of Stereoisomers : It is used in the stereoselective synthesis of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating its utility in creating specific molecular configurations, crucial for drug development (Boev et al., 2015).

Protein Tyrosine Kinase Inhibitor Synthesis : It serves as an intermediate in synthesizing CP-690550, a novel protein tyrosine kinase Jak3 inhibitor. This highlights its importance in the development of targeted cancer therapies (Xin-zhi, 2011).

Key Intermediate in Vandetanib Synthesis : It is a crucial intermediate in synthesizing Vandetanib, a drug used for certain types of cancer treatment. This underlines its role in pharmaceutical synthesis (Wang et al., 2015).

Dendrimer Synthesis : Phenylacetylene dendrimers terminated with tert-butyl esters, including derivatives of tert-butyl 4-methoxypiperidine-1-carboxylate, are used in creating dendritic macromolecules with a stiff, hydrocarbon interior. This has implications in materials science and nanotechnology (Pesak et al., 1997).

Synthesis of Cyclic Amino Acid Precursors : It acts as a precursor in synthesizing cyclic amino acids, contributing to the field of amino acid chemistry and its applications in drug design (Hao et al., 2000).

Molecular Structure Characterization : The molecular and crystal structures of compounds synthesized from tert-butyl 4-oxopiperidine-1-carboxylate are studied, contributing to our understanding of molecular interactions and bonding (Çolak et al., 2021).

CDK9 Inhibitors and Ibrutinib Synthesis : It is used in synthesizing key intermediates for CDK9 inhibitors and Ibrutinib, both important in cancer treatment (Hu et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 4-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-9(14-4)6-8-12/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATASAJREKAPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620737 | |

| Record name | tert-Butyl 4-methoxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-methoxypiperidine-1-carboxylate | |

CAS RN |

188622-27-7 | |

| Record name | tert-Butyl 4-methoxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Isoxazolecarboxamide,3-[(E)-(hydroxyamino)iminomethyl]-(9CI)](/img/structure/B70927.png)

![4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B70935.png)

![methyl 2-[(2R)-piperidin-2-yl]acetate](/img/structure/B70941.png)

![Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate](/img/structure/B70949.png)

![2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B70950.png)